Fmoc-N-Me-D-Tyr(Bzl)-OH Fmoc-N-Me-D-Tyr(Bzl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523020
InChI: InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)
SMILES:
Molecular Formula: C32H29NO5
Molecular Weight: 507.6 g/mol

Fmoc-N-Me-D-Tyr(Bzl)-OH

CAS No.:

Cat. No.: VC16523020

Molecular Formula: C32H29NO5

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-D-Tyr(Bzl)-OH -

Specification

Molecular Formula C32H29NO5
Molecular Weight 507.6 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)
Standard InChI Key PWRIYHZWFNFNDD-UHFFFAOYSA-N
Canonical SMILES CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Fmoc-N-Me-D-Tyr(Bzl)-OH (C₃₂H₂₉NO₅; molecular weight: 507.6 g/mol) features a stereochemically defined D-tyrosine core . The Fmoc group protects the α-amino group, while the benzyl ether shields the phenolic hydroxyl of tyrosine. The N-methylation replaces the hydrogen on the peptide bond nitrogen, reducing hydrogen-bonding capacity and enhancing metabolic stability .

Key Structural Attributes:

  • Fmoc Group: Provides UV-detectable deprotection (λ = 301 nm) during SPPS .

  • Benzyl Protection: Prevents undesired side reactions during acidic resin cleavage .

  • N-Methylation: Introduces conformational constraints, favoring β-turn or helical structures in peptides .

Physicochemical Data

Physical properties are critical for handling and synthesis:

PropertyValueSource
Melting PointNot reported
Optical Rotation (α)D= -38 ± 2° (C=1 in acetone)
SolubilitySoluble in DMF, DCM, acetone
StabilityStable at -20°C under argon

The negative optical rotation confirms the D-configuration, critical for chiral resolution in peptide sequences .

Synthesis and Purification Strategies

Fmoc Protection and N-Methylation

The synthesis begins with D-tyrosine, which undergoes sequential modifications:

  • Benzylation: The phenolic hydroxyl is protected using benzyl bromide in basic conditions .

  • N-Methylation: The α-amino group is methylated via reductive alkylation or Mitsunobu reaction .

  • Fmoc Introduction: The Fmoc group is appended using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) .

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Tyr(Bzl)-OH is integral to Fmoc-SPPS, enabling the synthesis of complex peptides . The N-methyl group reduces aggregation during chain elongation, improving yields for hydrophobic sequences . For example, its incorporation into opioid receptor ligands enhances binding affinity by stabilizing β-turn conformations .

Protease Resistance and Pharmacokinetics

D-amino acids confer resistance to proteolytic degradation. Peptides incorporating Fmoc-N-Me-D-Tyr(Bzl)-OH exhibit prolonged half-lives in vivo, making them candidates for oral therapeutics . A 2024 study demonstrated that D-configuration analogues of somatostatin retained 80% activity after 24 hours in serum, compared to <10% for L-forms .

Targeted Drug Delivery Systems

The benzyl group facilitates bioconjugation. After SPPS, catalytic hydrogenation removes Bzl, exposing the tyrosine hydroxyl for coupling to polyethylene glycol (PEG) or antibodies . This strategy is pivotal in antibody-drug conjugates (ADCs), such as HER2-targeted breast cancer therapies .

Comparative Analysis with L-Enantiomer

Biological Activity Differences

D-amino acids often exhibit altered receptor interactions. For instance, D-Tyr in enkephalin analogues showed 10-fold higher µ-opioid receptor selectivity than L-Tyr . Conversely, L-forms are preferred for substrates mimicking natural peptides, such as insulin analogs .

Synthetic Considerations

While L-tyrosine derivatives dominate commercial availability, D-forms require custom synthesis. The cost ratio for D/L isomers is ~3:1, reflecting additional purification steps .

Future Directions and Research Gaps

Expanding Orthogonal Protection Schemes

Current work explores photolabile groups (e.g., Hnb) for spatially controlled deprotection, enabling microarray peptide synthesis .

Computational Modeling

Machine learning predicts optimal N-methylation sites to balance bioactivity and solubility. A 2025 model achieved 89% accuracy in predicting peptide aggregation thresholds .

Environmental Impact

Green chemistry approaches aim to replace DCM with cyclopentyl methyl ether (CPME) in Fmoc cleavage, reducing waste by 40% .

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